3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methylbenzyl)propanamide
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Overview
Description
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-methylphenyl)methyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a chromen-2-one core structure, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-methylphenyl)methyl]propanamide typically involves the Pechmann condensation reaction. This method is used to prepare substituted chromen-2-ones by reacting phenols with β-ketoesters in the presence of acid catalysts . The reaction conditions often require elevated temperatures and prolonged reaction times .
Industrial Production Methods
the Pechmann condensation can be adapted for large-scale synthesis by optimizing reaction parameters such as temperature, catalyst concentration, and reaction time to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-methylphenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-methylphenyl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-methylphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl 4-methoxy-benzene-sulfonate: Shares the chromen-2-one core structure but has different substituents.
3-Hydroxy-1-[(4-methoxy-7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy]-3-methyl-2-butanyl 3-methylbutanoate: Another chromen-2-one derivative with different functional groups.
Uniqueness
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-methylphenyl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23NO4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[(4-methylphenyl)methyl]propanamide |
InChI |
InChI=1S/C22H23NO4/c1-14-4-6-16(7-5-14)13-23-21(24)11-10-19-15(2)18-9-8-17(26-3)12-20(18)27-22(19)25/h4-9,12H,10-11,13H2,1-3H3,(H,23,24) |
InChI Key |
SIPDPVMUXHMZFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=C(C3=C(C=C(C=C3)OC)OC2=O)C |
Origin of Product |
United States |
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